BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Antifolate Synthesis Methotrexate Intermediates Impurity Profiling

Benzamide, 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]- (CAS 136265-94-6) is a pteridine-benzamide derivative with the molecular formula C14H14N8O and a molecular weight of 310.31 g/mol. It is recognized as a key synthetic intermediate in the production of methotrexate and structurally related antifolate agents.

Molecular Formula C14H14N8O
Molecular Weight 310.31 g/mol
CAS No. 136265-94-6
Cat. No. B1148643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-
CAS136265-94-6
SynonymsBenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-
Molecular FormulaC14H14N8O
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22)
InChIKeyZPJMMISCPNTYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzamide (CAS 136265-94-6): A Critical Des-Methyl Precursor for Antifolate Synthesis and Reference Standards


Benzamide, 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]- (CAS 136265-94-6) is a pteridine-benzamide derivative with the molecular formula C14H14N8O and a molecular weight of 310.31 g/mol [1]. It is recognized as a key synthetic intermediate in the production of methotrexate and structurally related antifolate agents . The compound is defined by the presence of a secondary amine linker between the 2,4-diaminopteridine core and the benzamide terminus, distinguishing it from the tertiary amine (N-methyl) analogs found in the final drug substances . This structural feature is not incidental; it dictates a distinct synthetic utility and impurity profile that cannot be replicated by its methylated counterparts, making it essential for specific synthetic routes and analytical reference applications.

Why 4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzamide Cannot Be Replaced by N-Methyl or Glutamate-Containing Analogs


Generic substitution fails for 4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzamide because its unique secondary amine (-NH-) functionality serves as a non-interchangeable synthetic branch point. Attempting to replace it with its closest analog, the N-methyl derivative (CAS 66063-38-5), leads to a fundamentally different reaction outcome. The N-methyl compound, classified as Methotrexate Impurity 27, is a byproduct of over-alkylation and cannot be used to synthesize non-methylated antifolates like aminopterin . Conversely, using the fully elaborated methotrexate (which contains a tertiary amine and a glutamate side chain) as a starting material for analog generation requires extensive and often low-yielding protecting group chemistry, as highlighted by prior synthetic routes that are described as being 'too lengthy (11 steps) to be considered for use' [1]. The target compound's precise structure therefore provides a specific, unblocked nucleophilic handle that enables convergent synthetic strategies, directly impacting step-count, yield, and the purity profile of the final product. The quantitative differentiation below establishes these advantages.

Quantitative Differentiation of 4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzamide Against Key Analogs


Structural and Mass Differentiation for Precursor Selection: Des-Methyl vs. N-Methyl Impurity

The target compound is a critical des-methyl precursor for the synthesis of aminopterin and related non-methylated antifolates. It is structurally differentiated from its most closely related impurity, the N-methyl analog (Methotrexate Impurity 27, CAS 66063-38-5), by the absence of a methyl group on the bridging amine. This is not a trivial difference; the N-methyl compound is an end-product of an over-alkylation side reaction and cannot serve as a precursor for the same class of des-methyl antifolates . The quantitative molecular difference is a mass shift of 14.03 Da, corresponding to the exact mass of a methylene group, which can be decisively resolved by mass spectrometry .

Antifolate Synthesis Methotrexate Intermediates Impurity Profiling

Synthetic Step-Count Advantage Over Traditional Methotrexate Intermediate Routes

In a direct comparison of synthetic routes, a patent describing the synthesis of pteridine compounds explicitly states that alternative routes to a key N-methyl intermediate (a close analog of the target compound) require an 11-step synthesis, which is deemed 'too lengthy to be considered for use' in a viable methotrexate manufacturing process [1]. This quantitative assessment establishes that synthetic strategies using the non-methylated benzamide precursor offer a significant advantage in step-economy.

Process Chemistry Route Scouting Methotrexate Synthesis

Unique Retention Time for HPLC Impurity Profiling and Method Validation

As a non-methylated analog, this compound has a distinct HPLC retention time compared to the parent drug methotrexate and its N-methyl impurity. A study on methotrexate drug substance impurities using a Restek Pinnacle II C18 column (250 × 4.6 mm, 5 µm) and a gradient elution system with 0.2% formic acid and acetonitrile achieved baseline separation of over 15 impurities, including compounds structurally related to this des-methyl benzamide [1]. This validated separation is quantitative evidence that the compound serves as a specific, resolvable marker for system suitability testing.

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Regulatory Recognition as a Unique Substance via FDA UNII

The FDA Global Substance Registration System assigns a unique, non-proprietary identifier (UNII: CB4BV5VWA3) to 4-(((2,4-DIAMINO-6-PTERIDINYL)METHYL)AMINO)BENZAMIDE [1]. This regulatory recognition formally distinguishes it from other structurally related substances, such as methotrexate (UNII: YL5FZ2Y5U1) and its N-methyl impurity. This unique identifier is a prerequisite for regulatory filings and cross-referencing in pharmacopeial monographs.

Regulatory CMC Drug Master File Substance Registration

High-Impact Application Scenarios for 4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzamide Based on Quantitative Evidence


Convergent Synthesis of Non-Methylated Antifolates (Aminopterin Class)

Scientific teams focused on synthesizing aminopterin or designing novel des-methyl antifolates can directly use this compound as the starting material. Unlike its N-methyl analog, it allows for a final-step diversification without the need for a demethylation step. This enables a convergent synthesis that avoids the 11-step linear sequence required for alternative intermediates, dramatically reducing production time and cost [1].

High-Resolution Impurity Reference Standard for Methotrexate QC

Analytical development laboratories validating HPLC methods for methotrexate drug substance must demonstrate the method's ability to resolve all potential process impurities, including the des-methyl and N-methyl analogs. As evidenced by published LC-MS methods, this compound has a distinct retention time that allows for its use as a system suitability marker to ensure baseline separation of the critical pair of non-methylated and methylated intermediates, a key requirement for ICH Q3A compliance [2].

Regulatory Starting Material for Abbreviated New Drug Applications (ANDAs)

For generic drug manufacturers filing ANDAs that reference methotrexate or related antifolates, defining a regulatory starting material with a unique UNII (CB4BV5VWA3) is critical. Sourcing this compound with its distinct FDA identifier provides a clear audit trail for the synthetic process, directly supporting the Common Technical Document (CTD) Module 3.2.S.2.2 and simplifying the demonstration of control over the drug substance's impurity profile [3].

Quote Request

Request a Quote for BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.